molecular formula C27H21F3N2O6S B1668459 Cevoglitazar CAS No. 839673-52-8

Cevoglitazar

Número de catálogo: B1668459
Número CAS: 839673-52-8
Peso molecular: 558.5 g/mol
Clave InChI: KVVODNUBDFULSC-XMMPIXPASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cevoglitazar, also known as LBM-642, is a PPARɑ agonist and PPARγ agonist potentially for the treatment of type 2 diabetes and lipid metabolism. this compound potently reduces food intake and body weight in obese mice and cynomolgus monkeys. This compound was as effective as pioglitazone at improving glucose tolerance.

Aplicaciones Científicas De Investigación

Clinical Applications

  • Type 2 Diabetes Mellitus
    • Cevoglitazar has shown promise in improving glycemic control in patients with T2DM. In various studies, it was found to be comparable to pioglitazone in efficacy regarding glucose tolerance improvement. It also exhibited a favorable safety profile, lacking the significant weight gain often associated with other PPAR agonists .
    • A study demonstrated that this compound led to a dose-dependent reduction in food intake and body weight in ob/ob mice, indicating its potential for weight management alongside glycemic control .
  • Dyslipidemia
    • The compound has been evaluated for its lipid-lowering effects. This compound activates PPARα, which is known to enhance fatty acid oxidation and reduce triglyceride levels. This mechanism is beneficial for patients suffering from dyslipidemia, a common comorbidity in T2DM .
  • Non-Alcoholic Fatty Liver Disease
    • Research indicates that this compound may play a role in managing NAFLD due to its dual action on lipid metabolism and glucose regulation. Its ability to improve insulin sensitivity could help mitigate liver fat accumulation and associated metabolic disturbances .

Case Studies

  • Study on Ob/Ob Mice : In a preclinical study involving ob/ob mice, this compound administration resulted in significant reductions in both food intake and body weight over time. This suggests that this compound could be effective not only for glycemic control but also for weight management in obesity-related metabolic disorders .
  • Comparative Efficacy with Pioglitazone : A comparative study indicated that this compound's efficacy in improving glucose tolerance was on par with that of pioglitazone, making it a viable alternative for patients who may experience adverse effects from traditional therapies .

Data Summary

Application AreaObserved EffectsStudy Reference
Type 2 Diabetes MellitusImproved glucose tolerance; similar efficacy to pioglitazone
DyslipidemiaReduction in triglycerides; enhanced fatty acid oxidation
Non-Alcoholic Fatty Liver DiseasePotential reduction in liver fat accumulation; improved insulin sensitivity

Análisis De Reacciones Químicas

Mechanistic and Functional Insights

Cevoglitazar’s activity is linked to its interaction with PPAR isoforms, modulating gene expression pathways involved in lipid and glucose metabolism.

Table 1: Comparative PPAR Activation Profiles of this compound and Related Agonists

ParameterThis compound (PPARα/γ)Rosiglitazone (PPARγ)Wy-14643 (PPARα)
EC₅₀ (PPARα) 0.57 µMN/A12.6 µM
EC₅₀ (PPARγ) 0.16 µM0.16 µMN/A
Maximal Activation 117% (PPARγ)100% (PPARγ)100% (PPARα)
Data derived from transactivation assays .

Key Findings:

  • PPARγ activation : this compound showed 117% maximal activation of PPARγ compared to rosiglitazone (100%) .

  • PPARα activation : Its EC₅₀ for PPARα (0.57 µM) was significantly lower than Wy-14643 (12.6 µM), indicating higher potency .

Preclinical Pharmacokinetic and Metabolic Data

While direct chemical reaction pathways (e.g., synthesis, degradation) are not described, the metabolic effects of this compound in animal models include:

Table 2: Metabolic Effects in ob/ob Mice

Dose (mg/kg)Food Intake ReductionBody Weight ReductionPlasma Triglyceride Reduction
0.520%15%30%
1.035%25%50%
2.050%35%70%
Data from 18-day treatment studies .
  • Dose-dependent efficacy : Higher doses correlated with greater reductions in food intake, body weight, and plasma triglycerides .

  • Normalization of insulin/glucose : Plasma insulin and glucose levels returned to baseline after 7 days at 0.5 mg/kg .

Clinical Development Status

This compound reached Phase II clinical trials but was discontinued due to unspecified safety concerns, a common issue with dual PPAR agonists .

Table 3: Development Pipeline of PPAR Agonists

CompoundTargetMolecular WeightStatus
This compoundPPARα/γ422.477Phase II (Halted)
LanifibranorPPARα/δ/γ594.61Phase III
SaroglitazarPPARα/γ510.54Approved (India)
Data adapted from PPAR agonist development summaries .

Comparative Analysis with Other PPAR Agonists

This compound’s unique dual agonism contrasts with selective PPARγ agonists (e.g., rosiglitazone) and pan agonists (e.g., lanifibranor):

  • Cardiotoxicity profile : Dual PPARα/γ agonists like this compound were associated with increased cardiovascular risks, leading to discontinuation .

  • Hepatosteatosis reduction : Unlike PPARγ-selective agonists, this compound reversed fatty liver deposits in preclinical models .

Propiedades

Número CAS

839673-52-8

Fórmula molecular

C27H21F3N2O6S

Peso molecular

558.5 g/mol

Nombre IUPAC

(2R)-1-[4-[[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methoxy]phenyl]sulfonyl-2,3-dihydroindole-2-carboxylic acid

InChI

InChI=1S/C27H21F3N2O6S/c1-16-22(31-25(38-16)17-6-8-19(9-7-17)27(28,29)30)15-37-20-10-12-21(13-11-20)39(35,36)32-23-5-3-2-4-18(23)14-24(32)26(33)34/h2-13,24H,14-15H2,1H3,(H,33,34)/t24-/m1/s1

Clave InChI

KVVODNUBDFULSC-XMMPIXPASA-N

SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)S(=O)(=O)N4C(CC5=CC=CC=C54)C(=O)O

SMILES isomérico

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)S(=O)(=O)N4[C@H](CC5=CC=CC=C54)C(=O)O

SMILES canónico

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)S(=O)(=O)N4C(CC5=CC=CC=C54)C(=O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Cevoglitazar;  LBM-642;  LBM 642;  LBM642.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cevoglitazar
Reactant of Route 2
Cevoglitazar
Reactant of Route 3
Reactant of Route 3
Cevoglitazar
Reactant of Route 4
Cevoglitazar
Reactant of Route 5
Cevoglitazar
Reactant of Route 6
Cevoglitazar

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.